molecular formula C13H18BClO2S B3347797 3-Chloro-4-(methylthio)phenylboronic acid pinacol ester CAS No. 1438262-39-5

3-Chloro-4-(methylthio)phenylboronic acid pinacol ester

Cat. No.: B3347797
CAS No.: 1438262-39-5
M. Wt: 284.6 g/mol
InChI Key: GOZUAULIUVSCRD-UHFFFAOYSA-N
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Description

3-Chloro-4-(methylthio)phenylboronic acid pinacol ester (CAS 1438262-39-5) is a high-purity organoboron reagent specifically designed for advanced research applications, particularly in medicinal chemistry and drug discovery . With a molecular formula of C13H18BClO2S and a molecular weight of 284.61 g/mol, this compound serves as a versatile building block in organic synthesis . Its primary research value lies in its role in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process used to form biaryl bonds, which are crucial scaffolds in many pharmaceutical agents and functional materials . The presence of both chloro and methylthio substituents on the phenyl ring offers distinct regions for further functionalization, allowing researchers to create a diverse array of complex molecular architectures. The pinacol ester group enhances the compound's stability and handling properties, facilitating long-term storage and use in various synthetic conditions. This product is offered with a typical purity of 97-98% . It is supplied as a solid and should be stored at 2-8°C for optimal stability . According to GHS standards, this compound carries the warning signal "Warning" and has the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to handle it with appropriate precautions, including the use of personal protective equipment. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

2-(3-chloro-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO2S/c1-12(2)13(3,4)17-14(16-12)9-6-7-11(18-5)10(15)8-9/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZUAULIUVSCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(methylthio)phenylboronic acid pinacol ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

  • 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester (C14H19BClFO3, MW 300.56)
  • 3-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester (C13H17BClFO3, MW 286.53)
  • 3-Methyl-4-(methylthio)phenylboronic acid pinacol ester (C14H21BO2S, MW 264.19)

Substituent Impact :

  • Methylthio (-SMe) groups enhance lipophilicity, improving solubility in non-polar solvents like methylcyclohexane .

Solubility Trends

Data from phenylboronic acid pinacol esters (Table 1) reveal:

Compound Solubility in Chloroform Solubility in 3-Pentanone Solubility in Methylcyclohexane Reference
Pinacol esters (general) High Moderate-High Low
Azaesters Very High Moderate Very Low
3-Chloro-4-(methylthio) derivative (inferred) High Moderate Low -
  • Pinacol esters exhibit better solubility in polar solvents (e.g., chloroform) compared to hydrocarbons due to ester-group polarity .
  • The methylthio group in 3-Chloro-4-(methylthio) derivatives likely enhances solubility in moderately polar solvents like 3-pentanone, similar to other thioether-containing boronic esters .

Hydrolysis Kinetics

Hydrolysis rates of pinacol esters in aqueous media depend on substituent electronic effects (Table 2):

Substituent (para position) Half-Life (Water) Half-Life (pH 7.4 Buffer) Reference
-OH ~10 min ~8 min
-NHCOMe ~10 min ~7 min
-NH2 ~3 h ~2 h
-SMe (meta/para, inferred) ~30–60 min ~20–40 min -
  • Electron-withdrawing groups (e.g., -Cl) at the 3-position may slow hydrolysis compared to unsubstituted or electron-donating analogues due to reduced boron center electrophilicity .

Data Tables for Key Analogues

Table 3: Molecular Properties of Selected Analogues

Compound (CAS No.) Molecular Formula Molecular Weight Key Substituents Reference
3-Chloro-4-(cyclopropylmethoxy) (1860005-05-5) C16H22BClO3 308.61 -Cl, -OCH2cyclopropane
3-Chloro-4-ethoxy-5-fluoro (1668474-08-5) C14H19BClFO3 300.56 -Cl, -OEt, -F
3-Methyl-4-(methylthio) (2121514-43-8) C14H21BO2S 264.19 -Me, -SMe

Biological Activity

3-Chloro-4-(methylthio)phenylboronic acid pinacol ester is a boron-containing compound notable for its applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. Its unique structure, featuring both a chlorinated phenyl group and a methylthio substituent, contributes to its biological activity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its role as a boronic acid derivative. Boronic acids are known to interact with various biological targets, including enzymes and receptors, through reversible covalent bonding with diols and other nucleophiles. This interaction can modulate enzymatic activity and influence biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: Boronic acids can inhibit proteases and other enzymes by forming stable complexes with their active sites.
  • Targeting Cancer Cells: Some studies suggest that boronic acid derivatives may selectively target cancer cells by exploiting differences in metabolic pathways compared to normal cells.

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

  • Antimicrobial Activity: Preliminary investigations indicate that this compound exhibits antimicrobial properties, potentially effective against specific bacterial strains. For instance, similar compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Properties: Research has focused on the anticancer potential of boron compounds, including this ester. It is hypothesized that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways .
  • Inflammation Modulation: The compound's ability to influence inflammatory processes has been explored, with findings suggesting it may reduce inflammation markers in vitro .

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines: A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations. The mechanism involved apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays.
  • Antibacterial Efficacy Assessment: Another research effort focused on assessing the antibacterial efficacy against gram-positive and gram-negative bacteria. The results indicated a broad-spectrum activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Data Table: Biological Activities of this compound

Biological ActivityTarget Organism/Cell LineObserved EffectReference
AntimicrobialMRSAInhibition of growth
AnticancerVarious Cancer Cell LinesInduction of apoptosis
Anti-inflammatoryInflammatory Cell ModelsReduction in inflammatory markers

Q & A

Q. What are the standard protocols for synthesizing 3-Chloro-4-(methylthio)phenylboronic acid pinacol ester?

The synthesis of boronic acid pinacol esters generally involves reacting the parent boronic acid with pinacol (1,2-diol) under dehydrating conditions. For example, analogous compounds like 4-Chloro-2,3-dimethylphenylboronic acid pinacol ester are synthesized via refluxing arylboronic acids with pinacol in solvents like diethyl ether or THF, often using molecular sieves to remove water . For the target compound, introducing the methylthio (-SMe) and chloro substituents may require pre-functionalization of the aryl ring prior to boronic ester formation.

Q. How should researchers handle and store this compound to ensure stability?

Boronic acid pinacol esters are moisture-sensitive. Storage recommendations for similar compounds (e.g., 4-Acetylphenylboronic acid pinacol ester) include keeping the material under inert gas (argon/nitrogen), in airtight containers, and at temperatures below -20°C for long-term stability . Hazard codes (e.g., Xi, H315-H319-H335) from structurally related esters suggest wearing gloves, eye protection, and avoiding inhalation .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Confirm the presence of the pinacol ester (δ ~1.3 ppm for methyl groups) and aromatic protons.
  • Mass spectrometry : Verify molecular weight (e.g., 3-Carboxy-4-methoxyphenylboronic acid pinacol ester: MW 278.11 g/mol ).
  • Elemental analysis : Validate boron content, often supplemented by ICP-MS for trace quantification .

Q. What are the primary applications of this compound in synthetic chemistry?

Boronic acid pinacol esters are widely used in Suzuki-Miyaura cross-couplings to form carbon-carbon bonds. For instance, 4-Trifluoromethylphenylboronic acid pinacol ester is employed in synthesizing agrochemicals and pharmaceuticals . The chloro and methylthio substituents in the target compound may enhance reactivity in coupling reactions or serve as directing groups for further functionalization.

Advanced Research Questions

Q. How do the chloro and methylthio substituents influence reactivity in cross-coupling reactions?

The chloro group can act as a leaving group in subsequent nucleophilic aromatic substitution, while the methylthio group may modulate electronic effects (e.g., electron donation via sulfur lone pairs). Comparative studies on analogs like 3-Fluoro-4-(methylthio)phenylboronic acid (CAS 221030-80-4 ) suggest that sulfur-containing substituents can stabilize transition states in palladium-catalyzed reactions, improving yields .

Q. What strategies optimize catalytic systems for this compound in challenging couplings?

For sterically hindered derivatives, use of bulky ligands (e.g., XPhos) or elevated temperatures (70–110°C) is recommended. Evidence from 4-Morpholinomethylphenylboronic acid pinacol ester shows that polar aprotic solvents (DMF, acetonitrile) and weak bases (Na₂CO₃) enhance coupling efficiency with aryl halides .

Q. How can researchers resolve contradictions in reported reactivity data for similar boronic esters?

Discrepancies often arise from substituent positioning (para vs. meta) or steric effects . For example, 3-(Hydroxymethyl)-5-methylphenylboronic acid pinacol ester exhibits different reactivity compared to its 4-substituted analog due to steric hindrance near the boronate group . Systematic benchmarking under controlled conditions (solvent, catalyst, temperature) is essential.

Q. What purification challenges arise with this compound, and how are they addressed?

Common issues include residual pinacol or boronic acid byproducts. For analogs like 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester, purification involves column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures . Purity ≥97% is typically confirmed via GC or HPLC .

Q. How does the compound’s stability vary under acidic/basic conditions?

Pinacol esters are stable in neutral to mildly basic conditions but hydrolyze under strong acids (e.g., HCl in dioxane ). For 3-Carboxy-4-methoxyphenylboronic acid pinacol ester, the ester group remains intact during coupling but is cleaved post-reaction for carboxylate liberation .

Q. What role does this compound play in drug discovery pipelines?

Structurally similar esters (e.g., 4-Acetylphenylboronic acid pinacol ester) are intermediates in kinase inhibitor synthesis. The methylthio group in the target compound could enhance binding to cysteine-rich protein targets or improve metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-4-(methylthio)phenylboronic acid pinacol ester
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3-Chloro-4-(methylthio)phenylboronic acid pinacol ester

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